Acyclovir sodium

Übersicht

Beschreibung

Synthesis Analysis

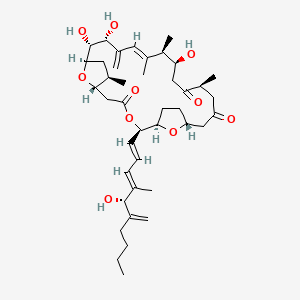

The synthesis of Acyclovir involves alkylation of 5-aminoimidazole-4-carboxamide with 3-oxy-4-chlorobutanol acetate, followed by condensation with benzoyl othiocyanate by heating reflux, in acetone .Molecular Structure Analysis

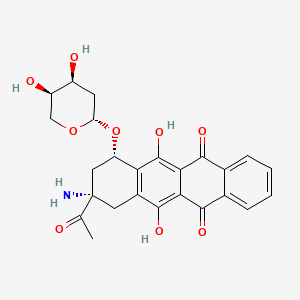

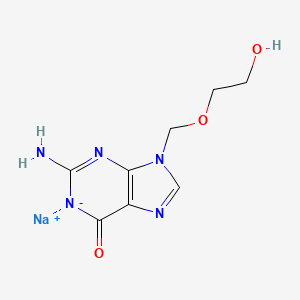

The molecular formula of Acyclovir Sodium is C8H11N5NaO3 . The molecular weight is 248.19 . The structure of Acyclovir Sodium was determined and optimized at the MP2 and B3LYP quantum chemical levels of theory .Chemical Reactions Analysis

Acyclovir Sodium has been found to react with dextrose upon dilution prior to parenteral administration, a type of interaction known as the Maillard reaction .Physical And Chemical Properties Analysis

Acyclovir Sodium is a white to off-white, crystalline powder . The maximum solubility in water at 25°C exceeds 100 mg/mL .Wissenschaftliche Forschungsanwendungen

Antiviral Drug

Acyclovir (ACV) is an effective and selective antiviral drug . It is one of the most commonly used antiviral drugs all around the world . It is considered the beginning of a new era of antiviral therapy, due to its high selectivity and low cytotoxicity .

Treatment for Herpes Viruses

Acyclovir is used to treat herpes viruses, such as herpes simplex virus (HSV), varicella-zoster virus (VZV) and Epstein–Barr virus (EB) effectively, with little effect on normal cells .

Control of Toxicity Levels

The study of Acyclovir’s toxicology and the use of appropriate detection techniques to control its toxicity at safe levels are extremely important for medicine efforts and human health .

Inhibition of Viral Coding

Acyclovir has the ability to inhibit viral coding . This mechanism is crucial in its effectiveness as an antiviral drug.

Synthetic Nucleoside Analog

Acyclovir belongs to a class of antiviral drugs that are known as synthetic nucleoside analogs . This class of drugs is known for their bioavailability and median plasma half-life.

Treatment for HSV Infections

The current treatment option for HSV infections is prescription of an antiviral drug, acyclovir . Both orofacial and genital HSV have caused serious wide-spread infection in developed and developing countries, and more than one third of the population has clinically recurrent infections .

Preparation Methods and Synthetic Materials

A comprehensive summary of the existing preparation methods and synthetic materials, such as 5-aminoimidazole-4-carboxamide, guanine and its derivatives, and other purine derivatives, is presented to elucidate the preparation of Acyclovir in detail .

Analytical Procedures for Toxicological Studies

Valuable analytical procedures for the toxicological studies of Acyclovir, which are essential for human use and dosing, are also highlighted . Analytical methods, including spectrophotometry, high performance liquid chromatography (HPLC), liquid chromatography/tandem mass spectrometry (LC-MS/MS), electrochemical sensors, molecularly imprinted polymers (MIPs), and flow injection–chemiluminescence (FI-CL) are also highlighted .

Wirkmechanismus

Target of Action

Acyclovir sodium, a guanosine analog , primarily targets the herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . These viruses are responsible for conditions such as herpes simplex, varicella zoster, and herpes zoster .

Mode of Action

Acyclovir sodium works by selectively inhibiting the replication of the herpes simplex virus and varicella-zoster virus . After intracellular uptake, it is converted to acyclovir monophosphate by virally-encoded thymidine kinase . This compound then binds to HSV-thymidine kinases and inactivates viral DNA polymerase, which inhibits viral replication .

Biochemical Pathways

The primary biochemical pathway affected by acyclovir sodium involves the inhibition of viral DNA replication. By binding to and inactivating the viral DNA polymerase, acyclovir sodium prevents the virus from replicating its DNA, thereby stopping the spread of the virus .

Pharmacokinetics

The pharmacokinetics of acyclovir sodium involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 15–20% when taken orally . The drug is metabolized in the liver and has an elimination half-life of 2–4 hours . Approximately 90 to 95 percent of acyclovir is excreted in the urine within the first 12 hours after the start of infusion .

Result of Action

The result of acyclovir sodium’s action is the significant therapeutic benefit in treating conditions caused by the herpes simplex virus and varicella-zoster virus . It shortens the clinical course of herpes simplex infections and suppresses reactivation of infection during the period of drug administration .

Action Environment

The action of acyclovir sodium can be influenced by various environmental factors. For instance, the efficacy of the drug can be maximized by early initiation of treatment, especially in non-primary infection . Caution should accompany the prophylactic use of acyclovir due to the theoretical risk of the emergence of viral strains resistant to acyclovir .

Safety and Hazards

Zukünftige Richtungen

While Acyclovir Sodium is an effective and selective antiviral drug, it does not cure the infections but can speed healing of the sores, decrease pain/itching/formation of new sores, and lower the risk of other problems from the virus . Future research may focus on improving the efficacy of the drug and exploring new applications.

Eigenschaften

IUPAC Name |

sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-6-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3.Na/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14;/h3,14H,1-2,4H2,(H3,9,11,12,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLUKZWYIKEASN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCCO)N=C(N=C2[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69657-51-8 | |

| Record name | Acyclovir sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069657518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Acyclovir sodium itself is a prodrug that requires activation within infected cells. It becomes phosphorylated by viral thymidine kinase, an enzyme present in higher concentrations in herpesvirus-infected cells. [, , , ] This phosphorylation converts acyclovir into acyclovir triphosphate, its active form. Acyclovir triphosphate then competitively inhibits viral DNA polymerase, effectively halting viral DNA replication. [, , , ]

A: No, acyclovir sodium exhibits specific activity against herpesviruses, including herpes simplex virus (HSV) types 1 and 2, varicella-zoster virus (VZV), Epstein-Barr virus (EBV), and cytomegalovirus (CMV). [, , , ] Its selective action on viral enzymes makes it less toxic to normal human cells. [, ]

A: Acyclovir sodium has the molecular formula C8H11N5NaO3 and a molecular weight of 249.2 g/mol. []

A: Studies have shown acyclovir sodium to be highly stable in both dextrose 5% w/v and sodium chloride 0.9% w/v injections. [] The drug remained stable with minimal decomposition after 37 days of storage at both 25°C and 5°C. []

A: Acyclovir sodium has limited oral bioavailability (20-30%) and a short half-life (2-3 hours) with poor plasma protein binding. []

A: Researchers are investigating various drug delivery systems to overcome the limitations of conventional acyclovir sodium therapy. Some of these strategies include: * Solid lipid microparticles: This approach aims to improve bioavailability by encapsulating the drug within lipid carriers. [] * Controlled-release matrix tablets: Utilizing natural polymers like tamarind seed polysaccharides, these tablets allow for a sustained release of the drug over an extended period. [] * Elastic liposomes: These liposomes demonstrate enhanced transdermal flux and improved drug entrapment efficiency compared to conventional liposomes. [] * Multivesicular liposomes: This system provides a sustained release profile, with approximately 70% of the drug released over 96 hours. []

A: Yes, research indicates the potential for transdermal delivery of acyclovir sodium. Elastic liposomes have shown promising results, achieving higher transdermal flux and deeper skin penetration compared to conventional formulations. []

A: Acyclovir sodium exhibits good tissue penetration, including into the cerebrospinal fluid, which is crucial for treating herpes simplex encephalitis. [, , ]

A: Yes, resistance to acyclovir sodium can occur, particularly in immunocompromised patients. [, ] This resistance is often associated with mutations in the viral thymidine kinase gene, leading to reduced or altered enzyme activity. []

A: Foscarnet sodium, a direct inhibitor of viral DNA polymerase, has shown effectiveness against acyclovir-resistant strains. [] Continuous infusion of high-dose acyclovir sodium has also been successful in treating some resistant cases. []

A: While generally well-tolerated, acyclovir sodium can cause side effects such as nausea, vomiting, diarrhea, headache, and renal dysfunction. [] The intravenous formulation, particularly at high concentrations, has been associated with tissue necrosis at the injection site. []

A: Several factors contribute to the severity of extravasation injuries, including the concentration of the acyclovir sodium solution, the volume extravasated, and the pH of the solution. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

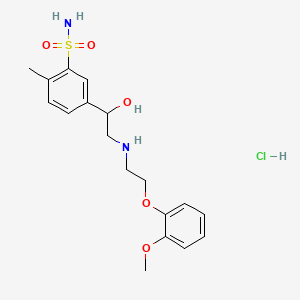

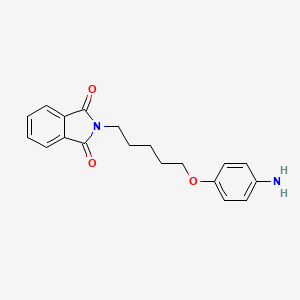

![(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1664945.png)